molecular formula C17H18ClN3O B2555065 (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 385407-87-4

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone

Cat. No.: B2555065
CAS No.: 385407-87-4
M. Wt: 315.8
InChI Key: OCHBVKLEMQBMGE-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone is a compound that belongs to the class of piperazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperazine with 6-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways to achieve therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(6-fluoropyridin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(6-bromopyridin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(6-iodopyridin-3-yl)methanone

Uniqueness

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of the benzylpiperazine and chloropyridine moieties may confer specific pharmacological properties that are distinct from other similar compounds .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-7-6-15(12-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBVKLEMQBMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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